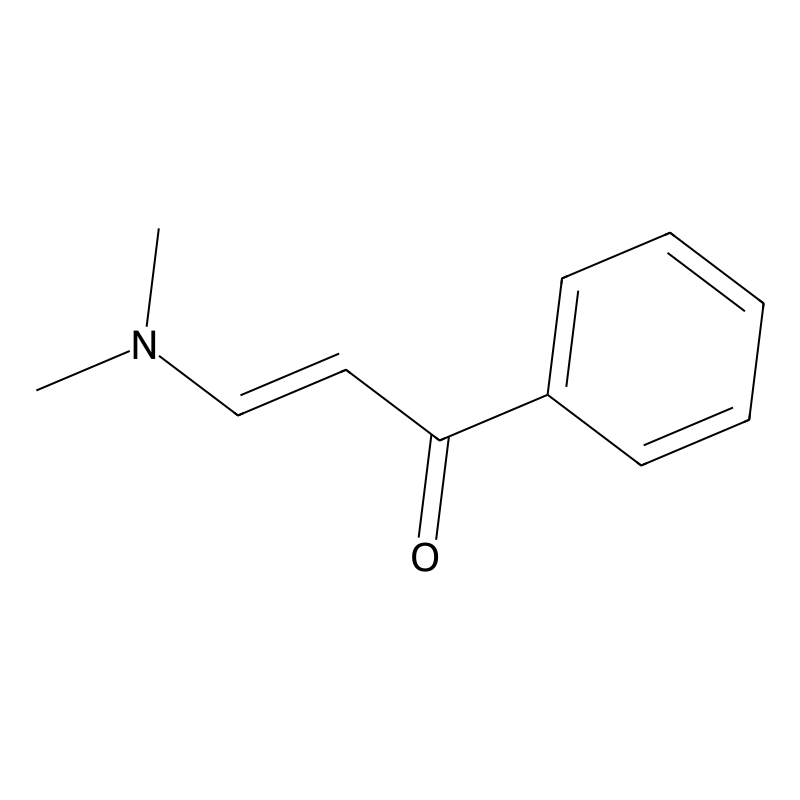(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
Organic Synthesis
The presence of a reactive carbonyl group (C=O) and an activated alkene (C=C) suggests potential applications in organic synthesis as a building block for more complex molecules. These functional groups can undergo various reactions like aldol condensation, Diels-Alder cycloaddition, and Michael addition, which are fundamental tools for organic chemists .
Medicinal Chemistry
The combination of an aromatic ring (phenyl) and a dimethylamine group can be found in various bioactive molecules. Research might explore this compound's potential for further modification and development into new drug candidates .
Material Science
Compounds with conjugated double bond systems (like the alkene in this molecule) can exhibit interesting electronic and optical properties. Further research could investigate the potential for this molecule or its derivatives in applications like dyes, sensors, or organic electronics .
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, also known as 3-(dimethylamino)-1-phenyl-2-propen-1-one, is an organic compound characterized by its distinctive structure featuring a phenyl group, a dimethylamino group, and a conjugated double bond system. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound exhibits a melting point of approximately 91 °C and a predicted boiling point of 260 °C under standard atmospheric conditions .
The structure can be represented by the following InChI identifier: InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ . The compound is notable for its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
- Michael Addition: This compound can act as a Michael acceptor due to the presence of the α,β-unsaturated carbonyl system, allowing it to react with nucleophiles.
- Aldol Condensation: It can participate in aldol condensation reactions under basic conditions, leading to the formation of β-hydroxy ketones.
- Electrophilic Aromatic Substitution: The dimethylamino group can influence the reactivity of the phenyl ring, making it more susceptible to electrophilic attack.
These reactions highlight the compound's versatility and potential utility in synthetic organic chemistry.
The biological activity of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one has been explored in various studies, indicating potential pharmacological effects:
- Antimicrobial Activity: Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in drug development.
- Cytotoxic Effects: Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Several methods are employed for synthesizing (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one:
- Condensation Reactions: This compound can be synthesized through the condensation of dimethylamine with appropriate aldehydes or ketones followed by dehydration to form the enamine structure.
- Vinylogous Amide Formation: Another synthetic route involves the reaction of substituted phenylacetic acids with dimethylamine followed by dehydration.
- Use of Catalysts: Transition metal catalysts may facilitate the formation of this compound through various coupling reactions involving phenyl derivatives and dimethylamine .
These methods highlight the synthetic accessibility of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one for research and industrial applications.
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one finds applications in various fields:
- Pharmaceuticals: Due to its potential biological activities, it serves as a lead compound for developing new drugs targeting microbial infections or cancer.
- Organic Synthesis: The compound is used as an intermediate in synthesizing more complex organic molecules due to its reactive double bond and functional groups.
- Material Science: It may also have applications in developing new materials or coatings due to its unique chemical properties .
Interaction studies involving (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one focus on its reactivity with various biological targets:
- Protein Binding Studies: Investigations into how this compound interacts with proteins may reveal insights into its mechanism of action and potential side effects.
- Receptor Binding Affinity: Studies assessing its affinity for specific receptors can provide information on its pharmacodynamics and therapeutic efficacy.
Understanding these interactions is crucial for evaluating the safety and effectiveness of this compound in therapeutic contexts .
Several compounds share structural similarities with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Dimethylamino)acetophenone | C₉H₁₁N O | Lacks double bond; has an acetophenone moiety |
| 4-(Dimethylamino)benzaldehyde | C₉H₁₁N O | Contains an aldehyde functional group |
| 4-Methoxy-N,N-dimethylaniline | C₁₁H₁₅N O | Contains a methoxy group on the aromatic ring |
Uniqueness of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
What sets (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one apart from these compounds is its α,β-unsaturated carbonyl structure, which not only enhances its reactivity but also contributes to its potential biological activities. The presence of both a dimethylamino group and a phenyl ring allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








